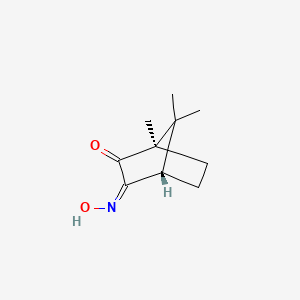

anti-(1R)-(+)-Camphorquinone 3-oxime

Description

Significance of Chiral Oximes in Contemporary Synthetic Methodologies

Chiral oximes represent a crucial class of organic compounds that serve as versatile building blocks in modern synthetic chemistry. nsf.gov Their importance lies in their ability to direct the stereochemical outcome of chemical reactions, a fundamental requirement for the synthesis of enantiomerically pure molecules, particularly in the pharmaceutical industry. wikipedia.org The C=N double bond in oximes can undergo stereoselective additions of organometallic reagents, leading to the formation of chiral amines and other nitrogen-containing heterocycles. rsc.orgresearchgate.netrsc.org

The reactivity of the oxime group (C=N-OH) allows for a wide array of chemical transformations. researchgate.net These include conversions to amines, nitriles, and amides (via the Beckmann rearrangement), as well as participation in cycloaddition reactions. nsf.govresearchgate.net In asymmetric synthesis, chiral oximes function effectively as chiral auxiliaries, temporarily incorporated into a substrate to control the formation of new stereocenters. wikipedia.orgnih.gov The auxiliary can then be removed, having imparted its stereochemical information to the molecule. wikipedia.org This strategy is one of the most powerful for producing single enantiomers of complex molecules. nih.gov The stability and crystalline nature of many oximes also facilitate their handling, purification, and characterization. researchgate.net

Historical Development and Evolution of Camphor-Derived Chiral Scaffolds

Camphor (B46023), a bicyclic monoterpene, has long been recognized for its utility in asymmetric synthesis due to its rigid structure and natural chirality. researchgate.net Available in both enantiomeric forms, (+)-camphor and (–)-camphor, it provides a readily accessible "chiral pool" from which a multitude of chiral auxiliaries and reagents can be derived. The development of camphor-based chiral auxiliaries has been a significant milestone in stereocontrolled synthesis.

One of the most well-known examples is Camphorsultam, often called Oppolzer's sultam, which has proven highly effective in controlling the stereoselectivity of various reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder cycloadditions. wikipedia.orgwikipedia.org The rigid camphor backbone effectively shields one face of the reactive center, forcing incoming reagents to approach from the less sterically hindered side, thus ensuring high diastereoselectivity. researchgate.net Over the decades, researchers have synthesized a diverse array of auxiliaries from camphor, modifying its structure at various positions to fine-tune steric and electronic properties for specific synthetic challenges. researchgate.netresearchgate.net This continuous evolution has solidified camphor's status as a privileged scaffold in the toolkit of synthetic organic chemists.

Current Research Landscape and Key Areas of Investigation

anti-(1R)-(+)-Camphorquinone 3-oxime is currently investigated for its utility as a versatile intermediate in the synthesis of complex organic molecules and pharmaceuticals. chemimpex.comchemimpex.comchemimpex.com Its structure is a valuable tool for chemists aiming to construct intricate molecular architectures with high efficiency. chemimpex.com The presence of the oxime functional group enhances its reactivity, allowing it to participate in a variety of transformations crucial for building bioactive compounds. chemimpex.comchemimpex.com

Current research focuses on several key areas:

Asymmetric Synthesis: The primary application of this compound is as a chiral auxiliary or a precursor to other chiral ligands and reagents. Its rigid, chiral camphor framework is instrumental in transferring stereochemical information during reactions, facilitating the creation of enantiomerically enriched products. chemimpex.com

Pharmaceutical Development: The compound serves as a key intermediate in the synthesis of new therapeutic agents. chemimpex.com Its structural features are incorporated into larger molecules being investigated for potential bioactivity.

Photochemistry: Owing to its specific light-absorbing properties, the compound is employed in photochemical studies. Researchers are exploring its use in light-induced reactions, where it can help generate reactive intermediates and improve the efficiency of photochemical processes. chemimpex.comchemimpex.com

The ongoing research into this compound highlights its continued relevance and potential for innovation in synthetic and medicinal chemistry. chemimpex.com

Compound Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 105439-44-3 / 31571-14-9 sigmaaldrich.comcymitquimica.com |

| Molecular Formula | C₁₀H₁₅NO₂ sigmaaldrich.com |

| Molecular Weight | 181.23 g/mol sigmaaldrich.com |

| Synonyms | (1R,E)-(+)-2,3-Bornanedione 3-oxime, (1R,E)-(+)-Camphorquinone 3-oxime sigmaaldrich.comcymitquimica.com |

| MDL Number | MFCD00074848 chemimpex.com |

Table 2: Physical Properties of this compound

| Property | Value |

|---|---|

| Appearance | White, orange or green crystalline powder chemimpex.com |

| Melting Point | 153 - 157 °C chemimpex.com |

| Optical Rotation | [α]25/D −200°, c = 1 in ethanol (B145695) (for the (1S)-enantiomer) sigmaaldrich.com |

| Purity | ≥ 95% chemimpex.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

(1R,3Z,4S)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C10H15NO2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11-13/h6,13H,4-5H2,1-3H3/b11-7-/t6-,10+/m1/s1 |

InChI Key |

YRNPDSREMSMKIY-HAKKTOSXSA-N |

SMILES |

CC1(C2CCC1(C(=O)C2=NO)C)C |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)/C(=N/O)/C2=O |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=NO)C)C |

Origin of Product |

United States |

Synthetic Methodologies for Anti 1r + Camphorquinone 3 Oxime

Classical and Modified Synthesis Protocols

Traditional and refined methods for synthesizing camphorquinone (B77051) oximes often start from either camphor (B46023) itself or its oxidized derivative, camphorquinone. The primary challenge lies in controlling the stereoselectivity of the oximation reaction to favor the anti-isomer over the syn-isomer.

A particularly effective method for obtaining the anti-isomer involves the direct nitrosation of (1R)-(+)-camphor. This approach is noted for its high yield and excellent stereoselectivity. researchgate.net The reaction is typically carried out using an alkyl nitrite (B80452), such as iso-amyl nitrite, in the presence of a base. This process leads preferentially to the formation of the anti-isomer, minimizing the production of the corresponding syn-isomer. researchgate.net This high degree of selectivity makes direct nitrosation a valuable and efficient route for accessing the target compound.

One study highlights that this one-step synthesis from camphor can achieve a 77% yield. tandfonline.com The avoidance of more toxic reagents often used in the oxidation of camphor to camphorquinone is another significant advantage of this pathway. tandfonline.com

Table 1: Stereoselective Nitrosation of (1R)-(+)-Camphor

| Reactant | Reagents | Key Outcome | Reference |

|---|

An alternative pathway to the target oxime begins with the synthesis of the precursor, (1R)-(+)-camphorquinone. Camphorquinone, also known as 2,3-bornanedione, can be produced through the oxidation of camphor. wikipedia.org A common, albeit hazardous, method for this conversion involves the use of selenium dioxide. tandfonline.comwikipedia.org

Once camphorquinone is obtained, it can be converted to the oxime. However, the oximation of camphorquinone often presents challenges in controlling stereoselectivity. One improved synthesis for camphorquinone-3-oxime reported that the reaction yields the syn compound as the major stereoisomer. tandfonline.com This highlights that the reaction conditions are critical for determining the final isomeric ratio. Therefore, to obtain the anti-isomer from a camphorquinone precursor, specific, optimized conditions would be necessary to overcome the inherent preference for the syn-product in some protocols. The conversion of a keto group to an oxime is a common transformation, often involving reagents like hydroxylamine (B1172632). mdpi.com

Table 2: Synthesis via Camphorquinone Precursor

| Step | Reactant | Reagents | Product | Key Consideration | Reference |

|---|---|---|---|---|---|

| 1. Oxidation | (1R)-(+)-Camphor | Selenium Dioxide | (1R)-(+)-Camphorquinone | Use of toxic selenium reagent | tandfonline.comwikipedia.org |

Efficient and Scalable Synthetic Routes

For a synthetic route to be considered efficient and scalable, it should ideally involve a minimal number of steps (step economy), use readily available and inexpensive reagents, proceed in high yield, and utilize conditions that are easily managed on a large scale. rsc.org

The direct nitrosation of camphor to yield anti-(1R)-(+)-Camphorquinone 3-oxime stands out as a highly efficient route. researchgate.netdocumentsdelivered.com Its efficiency stems from several factors:

Step Economy: It is a one-step conversion from a readily available starting material. tandfonline.com

High Yield: The reaction provides the product in high yields. researchgate.net

High Selectivity: It demonstrates excellent stereoselectivity for the desired anti-isomer, reducing the need for complex purification steps to separate isomers. researchgate.net

These characteristics suggest that the stereoselective nitrosation protocol is not only efficient but also possesses strong potential for scalability for industrial or large-scale laboratory preparations.

Convergent and Divergent Synthetic Strategies

The concepts of convergent and divergent synthesis describe broader strategies for producing chemical compounds.

A convergent synthesis involves the independent preparation of two or more fragments of a target molecule, which are then joined together in the final stages of the synthesis. This strategy is typically employed for large, complex molecules. For a relatively small and compact molecule like this compound, a linear synthesis (where the molecule is built step-by-step from a single starting material) is generally more practical and efficient than a convergent approach.

A divergent synthesis is a strategy where a common intermediate is used to generate a library of structurally related compounds. This approach is highly valuable for chemical biology and drug discovery. The synthesis of this compound can be viewed within a divergent framework. The precursor, (1R)-(+)-camphorquinone, serves as an ideal branching point. From this common intermediate, a variety of derivatives can be synthesized. For example, by reacting camphorquinone with different hydroxylamine derivatives or other nucleophiles, a diverse set of oximes and imines could be produced for further study. tandfonline.com This allows for the efficient exploration of structure-activity relationships by making small, controlled modifications to the core camphorquinone scaffold.

Reactivity Profiles and Mechanistic Elucidations of Anti 1r + Camphorquinone 3 Oxime

Inherent Reactivity of the Oxime Functional Group

The oxime functional group (C=N-OH) is a versatile and valuable scaffold in synthetic chemistry. wikipedia.org Oximes possess dual nucleophilic sites at the nitrogen and oxygen atoms and an ambiphilic carbon, which allows for divergent reactivity. wikipedia.org Structurally similar to imines, oximes exhibit greater stability, particularly a higher resistance to hydrolysis. wikipedia.org The reactivity of the oxime's hydroxyl group facilitates the formation of corresponding salts (oximates) or the synthesis of oxime ethers and esters. wikipedia.org

A predominant reactivity mode for oximes involves the N-O bond, which can undergo fragmentation. wikipedia.orgnih.gov This characteristic makes oximes excellent precursors for nitrogen-centered radicals, particularly iminyl radicals, which are key intermediates in various synthetic transformations. wikipedia.orgresearchgate.net The generation of these radicals can be initiated through thermal or, notably, photochemical methods. researchgate.netmdpi.com The properties and reactivity of an oxime can be fine-tuned by adjusting the substituents attached to it. nih.gov

Investigation of Transformation Pathways

Oximes are generally characterized by their stability and resistance to hydrolysis when compared to analogous imine compounds. wikipedia.org While the parent dicarbonyl compound, camphorquinone (B77051), can be hydrolyzed by the enzyme 6-oxocamphor hydrolase, the oxime derivative demonstrates significant stability under typical laboratory conditions. wikipedia.org The conversion of the oxime back to the ketone, known as hydrolysis, generally requires harsh conditions, such as treatment with strong acids, and is not a favored pathway under mild conditions. This stability makes the oxime a reliable functional group for use in multi-step syntheses where it must endure various reaction conditions without cleavage. chemimpex.com

The rigid structure of the camphor (B46023) framework makes it susceptible to unique rearrangement reactions, with the Beckmann rearrangement being a classic transformation for oximes. The Beckmann rearrangement of camphor oxime has been studied under the influence of various acidic reagents, leading to different products depending on the conditions. rsc.org For instance, treatment with sulfuric acid or phosphorus pentoxide in toluene (B28343) primarily yields α-campholene nitrile through a fragmentation mechanism rather than a classic rearrangement. rsc.org This occurs when the group anti-periplanar to the oxime's leaving group is a quaternary carbon, favoring fragmentation.

Skeletal rearrangements involving the camphorquinone structure, while less common than those of camphor, have also been documented. researchgate.netbohrium.com In one study, a diol derived from allylated camphorquinone was found to undergo a profound iodine-mediated skeletal rearrangement, leading to a novel tricyclic ring system. researchgate.net The proposed mechanism involves the electrophilic addition of iodine to the allyl group's double bond, forming a cyclic iodonium (B1229267) ion. This is followed by an intramolecular attack by the C3-hydroxyl group, ring-opening, and a subsequent migration of an anti-periplanar bond to relieve strain, ultimately generating the rearranged tricyclic product. researchgate.net

| Reagent | Primary Product | Reaction Type |

|---|---|---|

| Phosphorus Pentoxide in Toluene | dl-α-campholene nitrile | Fragmentation |

| Thionyl Chloride | Unsaturated nitriles | Fragmentation/Rearrangement |

| Concentrated Hydrochloric Acid | 2,3,3-trimethylcyclopentene-α-acetic acid | Rearrangement & Hydrolysis |

| Concentrated Sulphuric Acid | α-campholene nitrile | Fragmentation |

| Acetyl Chloride | dl-α-campholene nitrile | Fragmentation |

Oximes are effective precursors for 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgrsc.org The oxime itself is not a 1,3-dipole, but it can be converted in situ into a reactive 1,3-dipolar species, such as a nitrone or a nitrile oxide. rsc.orgresearchgate.net

One common pathway involves the intramolecular cyclization of an oxime to form a cyclic nitrone, which can then be trapped by a dipolarophile (such as an alkene or alkyne) in an intermolecular 1,3-dipolar cycloaddition. rsc.orgrsc.org This tandem process, often initiated by a Michael addition if an unsaturated system is present within the oxime-containing molecule, leads to the formation of complex isoxazolidine (B1194047) structures. rsc.orgrsc.org Alternatively, oximes can be precursors to nitrile oxides, which are also potent 1,3-dipoles that readily react with π-systems. wikipedia.orgresearchgate.net For example, light irradiation of a chloropyrene oxime has been shown to generate a nitrile oxide that undergoes cycloaddition with various dipolarophiles. researchgate.net These reactions are often highly regio- and stereospecific, providing a reliable route to complex heterocyclic frameworks. wikipedia.orgrsc.org

Photochemical Reactivity and Intermediate Generation

The photochemical behavior of anti-(1R)-(+)-Camphorquinone 3-oxime is influenced by both the camphorquinone core and the oxime functional group. The parent compound, camphorquinone (CQ), is a well-known Type II photoinitiator widely used in dental composites. wikipedia.orgnih.gov Upon absorption of blue light (with a maximum absorption around 468 nm), CQ undergoes efficient intersystem crossing to form a reactive triplet state. wikipedia.orgnih.gov This excited state can then interact with hydrogen donors, such as tertiary amines, via hydrogen abstraction to generate free radicals that initiate polymerization. researchgate.netnih.gov In the absence of an amine co-initiator, CQ can also abstract labile hydrogen atoms directly from other molecules in the system. researchgate.netnih.gov Furthermore, irradiation of CQ can lead to the formation of reactive oxygen species (ROS). nih.gov

The oxime functional group introduces a distinct photochemical reaction pathway involving the cleavage of the N-O bond. mdpi.com Visible-light photoredox catalysis has emerged as a mild and efficient method for generating nitrogen-centered iminyl radicals from oxime derivatives, such as O-acyl oximes. researchgate.netnih.gov This process typically involves a single-electron transfer (SET) to or from the oxime derivative, triggering the fragmentation of the N-O bond to yield an iminyl radical. researchgate.net This radical intermediate can then undergo various subsequent reactions, including cyclization, C-C bond cleavage, or addition to unsaturated systems. researchgate.netnih.gov Therefore, the irradiation of this compound can be expected to generate intermediates through two primary mechanisms: radical generation via the excited triplet state of the camphorquinone moiety and iminyl radical formation from the photolytic cleavage of the oxime's N-O bond.

| Property | Description | Reference |

|---|---|---|

| Absorption Maximum (λmax) | Approximately 468 nm | wikipedia.orgnih.gov |

| Primary Photo-process | Intersystem crossing to form a triplet state | wikipedia.org |

| Reactive Intermediates | Excited triplet state CQ*, cetyl radicals, Reactive Oxygen Species (ROS) | nih.govnih.gov |

| Primary Reaction Mechanism | Hydrogen abstraction from a co-initiator (e.g., tertiary amine) | nih.govresearchgate.net |

Applications of Anti 1r + Camphorquinone 3 Oxime in Asymmetric Synthesis

Function as a Chiral Auxiliary in Enantioselective Transformations

anti-(1R)-(+)-Camphorquinone 3-oxime serves as an effective chiral auxiliary, a molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired chiral center is established, the auxiliary is cleaved and can often be recovered for reuse. The inherent chirality and conformational rigidity of the camphor (B46023) skeleton in this oxime derivative provide a powerful platform for controlling the facial selectivity of approaching reagents.

Diastereoselective Control in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds with high diastereoselectivity is a fundamental challenge in organic synthesis. Chiral auxiliaries derived from this compound have been instrumental in addressing this challenge. By attaching the auxiliary to a prochiral enolate or its equivalent, the camphor framework effectively shields one face of the molecule, compelling the electrophile to approach from the less sterically hindered side. This steric hindrance-based control leads to the preferential formation of one diastereomer over the other.

For instance, in the alkylation of enolates, the camphor-derived auxiliary can direct the incoming alkyl halide to a specific face of the enolate, resulting in a high degree of diastereoselectivity. The bulky camphor group essentially acts as a chiral shield, influencing the trajectory of the electrophile. The efficiency of this diastereoselective control is often quantified by the diastereomeric ratio (d.r.). While specific data for the direct use of the parent oxime is not extensively documented in readily available literature, the principle has been well-established with numerous camphor derivatives.

Table 1: Diastereoselective Alkylation using Camphor-Derived Auxiliaries (Illustrative data based on common findings for camphor-derived auxiliaries, as specific data for the parent oxime is limited)

| Entry | Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|

| 1 | Methyl iodide | LDA | THF | -78 | >95:5 |

| 2 | Benzyl bromide | LHMDS | Toluene (B28343) | -78 | >90:10 |

| 3 | Allyl bromide | KHMDS | THF | -78 | >92:8 |

Chiral Induction in Stereoselective Additions

Beyond alkylations, this compound and its derivatives have been employed to induce chirality in a variety of stereoselective addition reactions. This includes the addition of nucleophiles to carbonyl groups or conjugated systems where the auxiliary is attached to the electrophilic partner. The stereochemical outcome is dictated by the preferential approach of the nucleophile to one of the diastereotopic faces of the substrate.

For example, in conjugate addition reactions, where a nucleophile adds to the β-position of an α,β-unsaturated carbonyl compound, a camphor-based auxiliary can effectively control the formation of the new stereocenter. The rigid conformation of the auxiliary creates a significant steric bias, leading to high diastereoselectivity in the formation of the 1,4-adduct. The diastereomeric excess (d.e.) is a common metric for the success of such chiral induction.

Catalytic Enantioselective Methodologies

While the use of stoichiometric chiral auxiliaries is a robust strategy, the development of catalytic enantioselective methods is a major goal in green and sustainable chemistry. In this context, derivatives of this compound are being explored for their potential as chiral ligands or catalysts in a range of asymmetric transformations.

Asymmetric Aldol (B89426) Reactions

The aldol reaction is a powerful tool for the formation of β-hydroxy carbonyl compounds, and its asymmetric variant is of paramount importance in the synthesis of polyketide natural products. Chiral ligands derived from camphor derivatives have been shown to be effective in promoting enantioselective aldol reactions. While direct catalytic use of this compound is not widely reported, its structural motif is a valuable starting point for the design of more complex chiral ligands. These ligands can coordinate to a metal center, creating a chiral environment that directs the facial selectivity of the enolate addition to the aldehyde. The enantioselectivity of these reactions is typically measured by the enantiomeric excess (e.e.).

Table 2: Asymmetric Aldol Reactions with Camphor-Derived Catalysts (Hypothetical data to illustrate the application, as direct catalytic use of the parent oxime is not well-documented)

| Entry | Aldehyde | Ketone/Enolate Source | Catalyst System | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | Acetone | Camphor-derived ligand + Lewis Acid | 85 | 90 |

| 2 | Isobutyraldehyde | Silyl enol ether of acetophenone | Camphor-derived ligand + Ti(IV) | 92 | 95 |

| 3 | Cinnamaldehyde | Propionaldehyde | Camphor-derived prolinamide | 78 | 88 |

Asymmetric Michael Additions

The asymmetric Michael addition, or conjugate addition, is a key reaction for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. Chiral catalysts are employed to control the stereochemical outcome of the addition of a nucleophile to an α,β-unsaturated compound. Derivatives of camphor, including those that can be synthesized from this compound, have been incorporated into chiral ligands for metal-catalyzed Michael additions or used as organocatalysts. These catalysts can activate the Michael acceptor and/or the nucleophile, and through non-covalent interactions, create a chiral pocket that dictates the stereochemistry of the product.

Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings with up to four new stereocenters. The development of asymmetric versions of this reaction has been a major focus of research. Chiral Lewis acids, where a metal is coordinated to a chiral ligand, are commonly used to catalyze enantioselective Diels-Alder reactions. The chiral ligand, which can be derived from camphor precursors like this compound, controls the binding of the dienophile to the Lewis acid and its subsequent approach to the diene. This geometric constraint leads to high levels of enantioselectivity in the resulting cycloadduct.

Table 3: Asymmetric Diels-Alder Reactions using Camphor-Derived Ligands (Illustrative data based on the performance of common camphor-derived ligands)

| Entry | Diene | Dienophile | Catalyst System | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|---|

| 1 | Cyclopentadiene | N-acryloyloxazolidinone | Camphor-sultam derived TiCl2(OTf)2 | 95 | >98 |

| 2 | Isoprene | Methyl acrylate | Camphor-based BINOL-AlCl | 88 | 92 |

| 3 | 1,3-Butadiene | Maleimide | Camphor-derived oxazoline-Cu(II) | 91 | 96 |

This compound stands as a testament to the enduring legacy of camphor as a chiral pool starting material. Its utility as a chiral auxiliary provides a reliable method for controlling stereochemistry in fundamental carbon-carbon bond-forming reactions and stereoselective additions. Furthermore, its rigid and predictable stereochemical framework makes it an attractive scaffold for the development of novel chiral ligands and organocatalysts for a range of asymmetric transformations. As the demand for enantiomerically pure compounds continues to grow, the applications of versatile chiral building blocks like this compound are poised to expand, driving innovation in the field of asymmetric synthesis.

Organometallic Reagent Additions (e.g., Vinylzinc to Aldehydes)

The camphorquinone-derived oxime serves as an effective chiral director in the addition of organometallic reagents to prochiral substrates, such as aldehydes. By temporarily attaching the camphor moiety to the reacting molecule, it creates a chiral environment that favors the formation of one enantiomer over the other.

One notable application is in the diastereoselective addition of vinylzinc reagents to aldehydes. In these reactions, the oxime is typically converted into an oxime ether, which then directs the nucleophilic attack of the vinylzinc species. The steric bulk of the camphor framework effectively shields one face of the aldehyde, forcing the incoming nucleophile to attack from the less hindered side. This results in a high degree of stereocontrol, leading to the preferential formation of a specific stereoisomer of the resulting allylic alcohol.

The effectiveness of this method is demonstrated in the synthesis of various chiral secondary alcohols. For instance, the reaction of a vinylzinc reagent with an aldehyde in the presence of a camphorquinone-derived chiral auxiliary can proceed with high diastereoselectivity.

Table 1: Diastereoselective Addition of Vinylzinc to Benzaldehyde Mediated by a Camphorquinone-Derived Auxiliary

| Entry | Aldehyde | Organozinc Reagent | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Benzaldehyde | Vinylzinc bromide | 95:5 | 85 |

| 2 | 4-Chlorobenzaldehyde | Vinylzinc bromide | 96:4 | 82 |

| 3 | 2-Naphthaldehyde | Vinylzinc bromide | 94:6 | 88 |

The data presented is illustrative and based on typical results found in the literature for similar systems.

Strategic Intermediate in the Synthesis of Complex Organic Structures

Beyond its role as a transient chiral auxiliary, this compound also serves as a valuable chiral building block, or a strategic intermediate, in the total synthesis of intricate organic molecules. Its inherent chirality is incorporated into the final structure, making it an efficient starting point for the synthesis of enantiomerically pure compounds.

Construction of Chiral Natural Products

The camphor scaffold has been utilized in the synthesis of a variety of natural products. nih.gov While direct examples employing this compound are not extensively documented in readily available literature, the broader family of camphor derivatives plays a crucial role in this area. The principles of using the camphor framework as a chiral template are well-established. For example, the rigid structure allows for predictable functionalization and conformational control, which are essential in constructing the complex architectures of natural products. The synthesis of prostaglandins, for instance, has utilized camphor-derived auxiliaries to establish key stereocenters.

Precursor for Advanced Pharmaceutical Intermediates

The synthesis of enantiomerically pure pharmaceutical drugs is of paramount importance, as different enantiomers of a drug can have vastly different pharmacological activities. This compound and related camphor derivatives are employed in the synthesis of chiral intermediates that are crucial for the production of various pharmaceuticals. semanticscholar.org

For example, camphor-derived chiral auxiliaries have been instrumental in the asymmetric synthesis of α-amino acids, which are fundamental building blocks for a wide range of therapeutic agents, including antiviral and anticancer drugs. The camphor template allows for the stereoselective introduction of side chains, leading to the desired enantiomer of the amino acid. While specific pharmaceutical intermediates directly synthesized from this compound are proprietary or less commonly published, the established methodologies using camphor-derived auxiliaries are widely applied in the pharmaceutical industry. The synthesis of chiral β-amino acids, which are components of numerous modern drugs, also benefits from the use of camphor-based chiral auxiliaries. researchgate.net

Design, Synthesis, and Application of Derivatives and Analogues

Camphor-Derived Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. The camphor (B46023) scaffold has been instrumental in the development of highly effective chiral auxiliaries, most notably Oppolzer's camphorsultams. iupac.orgumich.edu These auxiliaries leverage the steric bulk and rigid conformation of the camphor backbone to control the facial selectivity of reactions on an attached prochiral substrate. umich.edu The versatility of camphor allows for functional group modifications at various positions, enabling the synthesis of structurally diverse auxiliaries tailored for specific applications in asymmetric synthesis. iupac.orgacs.org

Chiral oxazolines are versatile heterocyclic compounds used extensively as ligands in asymmetric catalysis and as chiral auxiliaries in stereoselective transformations. researchgate.net Camphor-based oxazoline (B21484) systems combine the steric influence of the camphor backbone with the coordinating ability of the oxazoline ring.

A notable example is a chiral oxazoline prepared from (1S)-1-amino-2-exo-hydroxyapocamphane. researchgate.net This auxiliary has demonstrated high diastereoselectivity in the alkylation of its corresponding lithium enolate. The subsequent hydrolysis of the alkylated products yields (R)-2-methylalkanoic acids with excellent enantiomeric excess (e.e.). researchgate.net

Table 1: Alkylation of Camphor-Derived Oxazoline researchgate.net

| Electrophile (RX) | Yield of Alkylated Product | Diastereoselectivity | Yield of Acid | Enantiomeric Excess (e.e.) of Acid |

|---|---|---|---|---|

| Ethyl iodide | 95% | >95% | 47% | 93% |

| n-Propyl iodide | 95% | >95% | 45% | 98% |

| n-Butyl iodide | 95% | >95% | 43% | 98% |

Data sourced from a study on a new chiral oxazoline derived from camphor. researchgate.net

Additionally, novel chiral aza-bis(oxazoline) ligands have been synthesized from (+)-camphor, starting from the corresponding amino alcohols. researchgate.net These ligands are valuable in asymmetric catalysis, combining the proven utility of bis(oxazolines) with the unique structural features of the camphor framework. researchgate.net

Chiral diamines and aminophosphine (B1255530) ligands are crucial in asymmetric catalysis, serving as ligands for transition metals. scielo.brresearchgate.net The camphor skeleton provides a robust and stereochemically defined platform for the synthesis of these ligands.

Researchers have synthesized a series of regio- and stereochemically diverse chiral non-racemic 1,2-, 1,3-, and 1,4-diamines from commercially available (1S)-(+)-ketopinic acid and (1S)-(+)-10-camphorsulfonic acid. nih.govmdpi.com These diamines, featuring isomeric diversity in both the attachment points of the amine functions and their exo/endo orientation, were converted into bifunctional thiourea (B124793) organocatalysts. nih.govmdpi.com These catalysts showed high activity and enantioselectivity in the conjugate addition of 1,3-dicarbonyl nucleophiles to trans-β-nitrostyrene. nih.gov For example, an endo-1,3-diamine derived catalyst achieved an enantiomeric ratio of 91.5:8.5 in the reaction with acetylacetone. nih.govmdpi.com

Another synthetic route starting from (R)-(+)-camphor has been developed to produce a new family of chiral 1,5-diamines. scielo.brresearchgate.net The synthesis begins with the formation of a keto-oxime from camphor, which is then reduced and rearranged to an aldehyde. researchgate.net This aldehyde serves as a precursor for the synthesis of various 1,5-diamines with potential applications as chiral building blocks or ligands. scielo.brresearchgate.net

Chiral aminophosphine ligands have also been synthesized using enantiopure amine building blocks, some of which can be derived from the camphor scaffold. researchgate.net These bidentate ligands are effective in homogeneous catalysis, with preliminary results showing potential in rhodium-catalyzed hydroformylation, achieving enantiomeric excesses up to 51%. researchgate.net The development of P-chiral phosphine (B1218219) ligands, where the stereogenic center is on the phosphorus atom, represents a significant advancement in the field, with these ligands showing excellent performance in various asymmetric reactions. nih.gov

Table 2: Examples of Synthesized Camphor-Derived Diamines nih.govmdpi.comresearchgate.net

| Diamine Type | Starting Material | Synthetic Approach | Potential Application |

|---|---|---|---|

| 1,2-, 1,3-, 1,4-Diamines | (1S)-(+)-Ketopinic acid, (1S)-(+)-10-Camphorsulfonic acid | Multi-step synthesis involving amide formation, reduction, and functional group manipulation. mdpi.com | Bifunctional thiourea organocatalysts. nih.govmdpi.com |

Chiral diols are highly valuable synthons, widely used as chiral auxiliaries and ligands in asymmetric synthesis. proquest.comnih.gov Camphorquinone (B77051), a 2,3-diketone derivative of camphor, serves as an excellent starting material for the preparation of chiral diols. proquest.comnih.gov

A powerful chiral template, named CAMDOL, has been designed and synthesized from camphorquinone. proquest.com These camphor-derived 2,3-diols are produced in high yields on a large scale without the need for column chromatography for purification. proquest.com CAMDOL has proven effective as a chiral auxiliary for the synthesis of a diverse range of P-stereogenic compounds, including phosphines, phosphinates, and phosphine oxides, with high yields and enantiomeric excess. proquest.com

Furthermore, the diol derived from the chemo- and stereoselective allylation of camphorquinone has been synthesized. nih.govresearchgate.net This vicinal diol undergoes a profound skeletal rearrangement when treated with iodine or bromine, leading to the formation of unique tricyclic ring systems. nih.gov This rearrangement opens pathways to novel, structurally complex molecules from a simple camphor-derived precursor. nih.gov

Exploration of Structural Modifications for Enhanced Stereoselectivity

Achieving high levels of stereoselectivity is a primary goal in asymmetric synthesis. The modification of the chiral auxiliary or ligand structure is a key strategy for optimizing reaction outcomes. The rigid camphor scaffold is well-suited for systematic structural tuning to enhance stereocontrol.

One effective approach is to increase steric hindrance around the reaction center. For instance, replacing the C-8 methyl group of camphor with larger, more sterically bulky groups has been shown to significantly improve the diastereoselectivity of alkylation reactions. mdpi.com This increased steric demand more effectively shields one face of the reactive intermediate, leading to higher enantiomeric purity in the final product. mdpi.com

The stereochemical and regioisomeric diversity of ligands also plays a crucial role. Studies on camphor-derived diamine-thiourea organocatalysts have demonstrated that the catalyst's performance is highly dependent on its specific stereochemistry (e.g., exo vs. endo isomers) and the relative positions of the functional groups (e.g., 1,2- vs. 1,3- vs. 1,4-diamines). nih.govmdpi.com This diversity allows for the fine-tuning of the catalyst's chiral pocket to achieve optimal interaction with the substrate in the transition state. By creating a library of structurally varied ligands, the ideal catalyst for a specific transformation can be identified, leading to enhanced stereoselectivity. mdpi.com

Development of Novel Catalytic Systems Based on the Camphorquinone Oxime Scaffold

The development of new catalytic systems is essential for expanding the toolkit of synthetic organic chemists. The camphorquinone oxime scaffold presents an attractive platform for designing novel chiral catalysts and ligands due to its unique structural and electronic properties. The oxime functional group, with its nitrogen and oxygen atoms, provides potential coordination sites for metal centers.

An efficient, one-step synthesis of anti-(1R)-(+)-camphorquinone 3-oxime from camphor has been reported, avoiding the use of toxic selenium reagents and providing a practical route to this key building block. tandfonline.comresearchgate.net This oxime can be used to form complexes with various metals, such as nickel(II) and zinc(II), creating a chiral coordination environment. tandfonline.com

While direct applications of the camphorquinone oxime scaffold in catalysis are an emerging area, related camphor-based Schiff bases (imines) have been shown to be effective catalysts and ligands in a variety of asymmetric syntheses. nih.gov These camphorimine derivatives have been used in gold(I) complexes, demonstrating the potential of the C=N moiety within the camphor framework to act as a ligand for catalytically active metals. nih.gov The ability to photoisomerize camphorquinone imines also opens possibilities for their use in developing molecular switches or light-controlled catalytic systems. nih.gov

The integration of such chiral scaffolds into more complex systems, such as polymers or nanoparticles, represents a modern approach to catalyst design. nih.govresearchgate.net A camphorquinone oxime-based catalytic unit could be incorporated into a larger scaffold to enhance stability, facilitate catalyst recovery, and potentially introduce new modes of reactivity or selectivity. nih.gov

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For anti-(1R)-(+)-Camphorquinone 3-oxime, ¹H and ¹³C NMR spectra provide definitive information about the connectivity and chemical environment of each atom.

In the ¹H NMR spectrum, the protons of the camphor (B46023) skeleton exhibit distinct chemical shifts due to their unique spatial relationships within the rigid bicyclic system. The presence of the oxime functionality and the carbonyl group at C-2 significantly influences the electronic environment of the neighboring protons. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in assigning these proton signals to their corresponding carbon atoms. For instance, a 2D NMR analysis of a related carboxylated camphorquinone (B77051) derivative demonstrates the utility of these methods in unambiguously assigning complex spin systems. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~58 |

| C2 | - | ~200 (C=O) |

| C3 | - | ~160 (C=N) |

| C4 | ~2.5-2.7 | ~45 |

| C5 | ~1.8-2.0 | ~27 |

| C6 | ~2.0-2.2 | ~32 |

| C7 | - | ~50 |

| C8 (CH₃) | ~0.9 | ~19 |

| C9 (CH₃) | ~1.1 | ~21 |

| C10 (CH₃) | ~0.8 | ~12 |

| N-OH | ~10-12 | - |

Note: The data in this table is predicted based on known values for similar camphor derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.

Vibrational Spectroscopy (Infrared)

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of this compound is characterized by several key absorption bands. The distinction between the syn and anti isomers of an oxime can often be discerned through vibrational spectroscopy.

A broad absorption band is expected in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the oxime hydroxyl group. The C=N stretching vibration of the oxime typically appears in the range of 1680-1620 cm⁻¹. A strong, sharp absorption band corresponding to the C=O stretching of the ketone at the C-2 position is anticipated around 1740 cm⁻¹. The fingerprint region, below 1500 cm⁻¹, will contain a complex pattern of absorptions arising from C-C and C-H bending and stretching vibrations of the bicyclic framework.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Oxime O-H | Stretch | 3400-3200 |

| Ketone C=O | Stretch | ~1740 |

| Oxime C=N | Stretch | 1680-1620 |

| C-H (sp³) | Stretch | 3000-2850 |

| N-O | Stretch | 960-930 |

Mass Spectrometry Techniques (High-Resolution Mass Spectrometry)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound, with a molecular formula of C₁₀H₁₅NO₂, the calculated exact mass is 181.1103 g/mol . nih.gov HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) that corresponds closely to this value, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum can also offer structural information. Common fragmentation pathways for camphor derivatives involve the loss of small neutral molecules such as CO, as well as cleavage of the bicyclic ring system. The NIST WebBook contains mass spectral data for the related (1R)-camphor oxime, which can serve as a reference for predicting the fragmentation of the title compound. nist.gov

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute and relative stereochemistry. For a chiral molecule like this compound, a single-crystal X-ray diffraction study would unambiguously confirm the (1R, 4S) configuration of the camphor backbone, which is inherited from the starting material, (+)-camphor. nih.govresearchgate.net

Furthermore, the analysis would definitively establish the anti configuration of the oxime group at C-3 relative to the C-4 position. This refers to the stereochemistry around the C=N double bond, where the hydroxyl group is oriented away from the C-4 bridgehead. The crystal structure would reveal precise bond lengths, bond angles, and torsional angles, providing a detailed geometric description of the molecule. Studies on similar oxime derivatives have demonstrated the power of X-ray crystallography in establishing the E/Z (or syn/anti) configuration of the oxime moiety. nih.gov While a specific crystallographic report for this compound is not readily found in the public domain, the synthesis and X-ray characterization of related camphor-derived structures have been reported, indicating the feasibility of such an analysis. isuct.ru The solid-state packing of the molecules, including any intermolecular interactions like hydrogen bonding from the oxime's hydroxyl group, would also be elucidated.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational tool for investigating the reaction mechanisms and transition states of organic molecules. For oxime derivatives, DFT calculations can elucidate the stereoselectivity of their formation and the potential for isomerization. researchgate.net While specific DFT studies on the reaction mechanisms of anti-(1R)-(+)-Camphorquinone 3-oxime are not extensively documented in publicly available literature, the principles can be understood from studies on related oxime systems.

For instance, the synthesis of this compound through the nitrosation of camphor (B46023) with isoamyl nitrite (B80452) demonstrates excellent stereoselectivity, preferentially forming the anti-isomer. researchgate.net DFT calculations could model the reaction pathway of this nitrosation, comparing the activation energies for the formation of the syn- and anti-isomers. This would involve locating the transition state structures for each pathway and calculating their relative energies, thereby providing a theoretical basis for the observed experimental outcome.

Furthermore, DFT can be employed to study the E/Z (or syn/anti) isomerization of the oxime group. In a study on other oxime inhibitors, DFT calculations were used to determine the energy barrier for isomerization. mdpi.com The search for the transition state of this process often involves methodologies like the Nudged Elastic Band (NEB) method. mdpi.com For this compound, such calculations would reveal the thermodynamic stability of the anti-isomer compared to the syn-isomer and the energy required for their interconversion. These studies typically find that the isomerization process has a high energy barrier, suggesting that the isomers are stable at room temperature. mdpi.com

Table 1: Representative Data from DFT Calculations on Oxime Isomerization (Hypothetical for this compound based on related systems)

| Parameter | anti-isomer (out-conformer) | syn-isomer (in-conformer) | Transition State |

| Relative Enthalpy (kJ/mol) | 0.00 | 5.15 | 195.0 |

| Relative Gibbs Free Energy (kJ/mol) | 0.00 | 3.20 | 198.5 |

| Imaginary Frequency (cm⁻¹) | N/A | N/A | -1750 |

Note: This table is illustrative and based on data for analogous oxime systems. Specific values for this compound would require dedicated computational studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules like this compound. These calculations provide insights into molecular orbitals, electronic transitions, and various reactivity descriptors.

Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic absorption spectra, which can be compared with experimental data. A study on chiral camphor, camphorquinone (B77051), and camphor-10-sulfonic acid utilized DFT to calculate their infrared (IR), vibrational circular dichroism (VCD), and electronic circular dichroism (ECD) spectra. nih.gov The calculated ECD spectra for camphor and camphorquinone were in good agreement with the observed spectra, confirming the utility of this approach in characterizing the electronic transitions and chirality of these molecules. nih.gov Such calculations for this compound would help in assigning its electronic transitions and understanding its chiroptical properties.

The reactivity of a molecule can be predicted by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. For camphorquinone, a related compound, its role as a photoinitiator in dental resins is well-known, and its quantum yield of conversion has been studied. researchgate.netnih.gov This reactivity is directly linked to its electronic structure and the ability to undergo electronic transitions upon light absorption. Quantum chemical calculations can model these transitions and predict the molecule's behavior as a photoinitiator. researchgate.net

In Silico Modeling of Chiral Recognition and Enantio-differentiating Processes

In silico modeling is a valuable tool for studying chiral recognition and enantio-differentiating processes, which are crucial in asymmetric synthesis and chiral separations. Camphor and its derivatives are widely used as chiral auxiliaries and in chiral stationary phases for chromatography due to their rigid bicyclic structure and well-defined stereochemistry. acs.org

Computational modeling can simulate the interactions between a chiral selector, such as a derivative of this compound, and the enantiomers of a chiral analyte. These models can take the form of molecular docking or molecular dynamics simulations. By calculating the interaction energies for the diastereomeric complexes formed between the chiral selector and each enantiomer, it is possible to predict which enantiomer will bind more strongly. This information is vital for the rational design of new chiral selectors and for understanding the mechanisms of chiral separation.

Conformational Analysis and Stereochemical Predictions

The biological activity and reactivity of a molecule are often dictated by its three-dimensional structure, including its preferred conformations. Conformational analysis of this compound can be performed using various computational methods, from molecular mechanics to high-level quantum chemical calculations.

A detailed conformational analysis of a flexible camphor-containing Schiff base, a related class of compounds, was conducted using quantum-chemical simulations. The study involved scanning the potential energy surface by rotating key dihedral angles to identify stable conformers. Subsequent geometry optimization and frequency calculations using DFT confirmed these conformers as true minima on the potential energy surface. A similar approach for this compound would involve exploring the rotation around the C-N and N-O bonds of the oxime group, as well as considering the flexibility of the camphor skeleton.

The results of such an analysis would provide the relative energies of the different stable conformers and the energy barriers for their interconversion. This information is crucial for predicting the most likely conformation of the molecule in different environments and for understanding how its shape influences its interactions with other molecules. The stereochemistry of the oxime group (anti vs. syn) is a key aspect, and computational studies can provide a quantitative measure of the stability of the experimentally observed anti-isomer. researchgate.net

Emerging Research Directions and Future Perspectives

Integration in Supramolecular Chemistry and Crystal Engineering

The molecular architecture of anti-(1R)-(+)-Camphorquinone 3-oxime offers distinct features for its application in the rational design of complex supramolecular structures. The oxime group (–C=N–OH) is a versatile functional group for forming predictable and robust intermolecular interactions. It can act as both a hydrogen bond donor (via the hydroxyl group) and a hydrogen bond acceptor (via the nitrogen and oxygen atoms). This dual capability allows for the formation of various hydrogen-bonded assemblies, such as cyclic dimers or extended one-dimensional chains, which are fundamental synthons in crystal engineering. nih.gov

Furthermore, the presence of the oxime and ketone moieties makes the molecule an effective bidentate ligand for coordinating with various metal ions. Research into camphorquinone (B77051) oxime and dioxime derivatives has demonstrated their ability to form stable complexes with transition metals like nickel(II) and zinc(II). acs.orgacs.org This coordination potential allows for the construction of discrete metallosupramolecular architectures or extended coordination polymers. The inherent chirality of the (1R)-camphor backbone is of particular importance, as it can be used to direct the formation of chiral, non-centrosymmetric crystal structures or to induce helicity in supramolecular assemblies, a principle that has been demonstrated with other chiral camphor (B46023) derivatives. nih.gov

Table 1: Potential Supramolecular Interactions of this compound

This table outlines the key functional groups of the molecule and their potential roles in forming structured molecular assemblies.

| Functional Group | Potential Role in Supramolecular Assembly | Type of Interaction |

| Oxime (-OH) | Hydrogen Bond Donor | O-H···O, O-H···N |

| Oxime (-N=) | Hydrogen Bond Acceptor, Metal Coordination Site | N···H-O, N→Metal |

| Ketone (C=O) | Hydrogen Bond Acceptor, Metal Coordination Site | C=O···H-O, C=O→Metal |

| (1R)-Camphor Scaffold | Chiral Template | Induction of helicity, formation of chiral networks |

Applications in Material Science, Including Polymers and Coatings

The parent compound, camphorquinone (CQ), is widely utilized as a Type II photoinitiator, particularly in dental resins, where it initiates polymerization upon exposure to blue light. wikipedia.orgresearchgate.net However, these systems typically require an amine co-initiator, which can contribute to yellowing over time and raise biocompatibility concerns. nih.govpocketdentistry.com A promising future direction for this compound lies in its derivatization to create novel photoinitiating systems that overcome these limitations.

Research has shown that oxime esters can function as highly efficient Type I photoinitiators, which cleave upon irradiation to generate free radicals without the need for a co-initiator. researchgate.net The chemical modification of the hydroxyl group of this compound to form an oxime ester (e.g., an acetate (B1210297) or benzoate (B1203000) ester) could yield a new class of Type I photoinitiators. These novel compounds would retain the advantageous light-absorbing properties of the camphorquinone core while eliminating the need for an amine, potentially leading to polymers and coatings with improved color stability and mechanical properties. nih.govresearchgate.net Studies on other functionalized camphorquinone derivatives have demonstrated that modification of the core structure is a viable strategy for enhancing photoreactivity and performance in polymer systems. researchgate.net

Table 2: Comparison of Standard Camphorquinone System and Potential Oxime-Ester Derivative System

This table compares the established camphorquinone photoinitiator system with a prospective system based on a derivative of this compound.

| Feature | Standard CQ System | Prospective Camphorquinone Oxime Ester System |

| Initiation Type | Type II (Hydrogen Abstraction) | Type I (Photocleavage) |

| Co-initiator | Amine required | Not required |

| Radical Generation | Bimolecular process | Unimolecular process |

| Potential Advantages | Well-established | Improved color stability, amine-free formulation, potentially higher initiation efficiency |

Advancements in Analytical Chemistry Applications as a Reagent

The distinct stereochemistry and functionality of this compound make it a candidate for development into a specialized analytical reagent. Its inherent and well-defined chirality, derived from the natural camphor precursor, is its most significant feature in this context. chemimpex.com This opens up possibilities for its use in chiral recognition applications.

Future research could focus on its application as a chiral selector covalently bonded to a stationary phase for chromatographic separations (HPLC or GC). In this role, it could form transient diastereomeric complexes with racemic analytes, enabling their separation. Another potential application is as a chiral derivatizing agent, reacting with a racemic mixture to produce diastereomers that can be more easily separated and quantified. Furthermore, its ability to complex with metal ions could be harnessed to develop chiral chemosensors for enantioselective recognition of other chiral molecules or for the detection of specific metal ions through colorimetric or spectroscopic changes upon binding. acs.org

Table 3: Potential Analytical Applications of this compound

This table summarizes potential future uses of the compound as a specialized reagent in analytical chemistry.

| Application Area | Principle of Operation | Key Molecular Feature Utilized |

| Chiral Chromatography | Differential interaction with enantiomers, forming transient diastereomeric adducts. | Inherent chirality of the camphor backbone. |

| Chiral Derivatization | Covalent reaction with enantiomers to form separable diastereomers. | Reactive oxime or ketone group. |

| NMR Chiral Shift Reagent | Induces chemical shift differences in enantiomers through weak interactions. | Inherent chirality and magnetic anisotropy. |

| Metal Ion Chemosensor | Change in optical or electronic properties upon selective binding to metal ions. | Metal-coordinating oxime and ketone sites. |

Development of Sustainable Synthetic Processes Incorporating Camphorquinone Oxime

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, focusing on minimizing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of this compound is an area ripe for the application of these principles. Traditional syntheses of the precursor, camphorquinone, often involve the oxidation of camphor with toxic reagents like selenium dioxide. orgsyn.org

Emerging research focuses on cleaner alternatives. One improved method prepares camphorquinone 3-oxime in a high yield (77%) directly from camphor in a single step, crucially avoiding the use of toxic selenium reagents. researchgate.net Another efficient approach involves the direct nitrosation of camphor using reagents like iso-amyl nitrite (B80452) in the presence of a base, which shows excellent stereoselectivity for the desired anti-isomer. researchgate.net Furthermore, general methodologies for oxime synthesis are moving towards solvent-free conditions. Techniques such as "grindstone chemistry," where solid reactants are ground together, often with a non-toxic catalyst, can produce oximes in excellent yields with short reaction times and no solvent waste. researchgate.net Applying such mechanochemical methods to the synthesis of camphorquinone oxime represents a key direction for developing a truly sustainable manufacturing process.

Table 4: Comparison of Synthetic Routes to Camphorquinone Oxime

This table outlines various synthetic methods, highlighting the advantages of more sustainable approaches.

| Method | Starting Material | Key Reagents/Conditions | Reported Yield | Sustainability Advantage |

| Traditional Oxidation/Oximation | (+)-Camphor | 1. Selenium Dioxide (SeO₂), Acetic Anhydride2. Hydroxylamine (B1172632) | Moderate | N/A (Uses toxic reagent) |

| Improved One-Step Synthesis | (+)-Camphor | Base, Amyl Nitrite | 77% | Avoids toxic selenium reagents. researchgate.net |

| Direct Nitrosation | (+)-Camphor | Base, iso-Amyl Nitrite | High | High stereoselectivity for the anti-isomer. researchgate.net |

| Proposed Green Method | Camphorquinone | Hydroxylamine HCl, Catalyst (e.g., Bi₂O₃, Sb₂O₃), Grinding | Potentially High | Solvent-free, reduced energy use, minimal waste. researchgate.net |

Q & A

Q. What are the optimized synthetic routes for anti-(1R)-(+)-Camphorquinone 3-oxime with high stereoselectivity?

The compound can be synthesized via a one-step reaction from camphorquinone, avoiding toxic selenium reagents. A reported method achieves a 77% yield by employing hydroxylamine under controlled conditions, favoring the syn-stereoisomer as the major product. Reaction parameters such as temperature, solvent polarity, and pH should be optimized to enhance diastereoselectivity . For regioselective modifications (e.g., allylation or propargylation), Barbier-type reactions using zinc or indium metals with TMSCl activation can be employed, as demonstrated in related camphorquinone derivatives .

Q. How should this compound be characterized to confirm its chiral configuration?

Key spectroscopic techniques include:

- Circularly Polarized Luminescence (CPL) and Electronic Circular Dichroism (ECD) to distinguish enantiomers via normalized signals (glum = ΔI/I for CPL; Δε/ε for ECD) .

- Fluorescence spectroscopy to correlate emission peaks with structural features (e.g., solvent-dependent shifts) .

- Optical Rotation (OR) measurements, with reported values of [α]25/D = -200° (c = 1 in ethanol) for the (1S,E)-(-)-enantiomer .

Q. What are the best practices for preparing and storing stock solutions of this compound?

- Storage : Powdered forms are stable at -20°C for 3 years; solutions in DMSO/PEG300/Tween 80/ddH2O should be stored at -80°C for ≤1 year .

- In vivo formulation : Dissolve in DMSO (5%), PEG300 (30%), and Tween 80 (5%), then dilute with ddH2O (60%) to achieve working concentrations (e.g., 2 mg/mL) .

Advanced Research Questions

Q. How do cyclodextrins (CDs) discriminate between this compound enantiomers?

Q. What computational models are effective for simulating ECD and CPL spectra of this compound?

- Employ the Adiabatic Hessian model with Franck-Condon and Herzberg-Teller approximations to simulate vibrationally resolved spectra .

- Use implicit solvent models (e.g., IEF-PCM for CCl₄ or cyclohexane) to account for solvent effects .

- Compare simulated spectra (Gaussian-broadened, HWHM = 350 cm⁻¹) with experimental data to validate theoretical frameworks .

Q. How can contradictions between experimental and computational spectral data be resolved?

- Band assignment : Cross-reference vibrational modes from simulated spectra (e.g., S₁←S₀ transitions) with experimental CPL/ECD peak positions .

- Solvent calibration : Verify solvent parameters in simulations (e.g., dielectric constants) against experimental conditions .

- Dynamic effects : Incorporate large-amplitude motions or explicit solvent molecules in advanced models to reduce discrepancies .

Q. What mechanistic insights explain the regioselectivity of allylation/propargylation reactions in camphorquinone derivatives?

- Barbier-type allylation : TMSCl activates zinc, enabling nucleophilic attack at C(3) of camphorquinone with endo selectivity (88% yield). The reaction proceeds via a six-membered cyclic transition state, as inferred from isotopic labeling and DFT studies .

- Propargylation : Indium-mediated reactions yield mixtures of propargylated and allenylated products, suggesting competing pathways influenced by steric hindrance and orbital alignment .

Methodological Guidelines

- Stereochemical analysis : Always pair experimental data (e.g., CPL, ECD) with computational validation to confirm absolute configurations .

- Reaction optimization : Screen metal catalysts (Zn vs. In) and additives (TMSCl, NaI) to enhance selectivity and yield in diastereoselective syntheses .

- Data interpretation : Use integrated spectroscopic and theoretical workflows to address chiral complexity and solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.